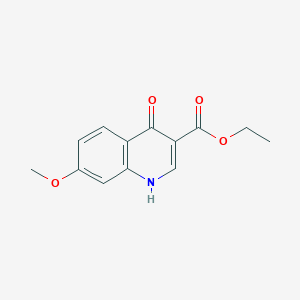

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No. B3021368

Key on ui cas rn:

71083-05-1

M. Wt: 247.25 g/mol

InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08492560B2

Procedure details

Phosphorus oxychloride (88 ml) was added to ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (58 g, 235 mmol) and the mixture was heated at reflux for 45 minutes under anhydrous conditions. Upon cooling to ambient temperature, phosphorus oxychloride was evaporated and the solid residue was added in portions to a mixture of ammonia (150 ml) and ice (200 g). External cooling as well as further addition of ammonia to maintain the pH around 8 was needed during this hydrolysis step. The aqueous phase was extracted with dichloromethane and the organic phase was washed with water and brine, dried (MgSO4) and concentrated to about 300 ml. Pentane (400 ml) was added and the precipitate formed collected by filtration. Drying under vacuum gave 4-chloro-3-ethoxycarbonyl-7-methoxyquinoline (45.5 g, 73%).

Quantity

58 g

Type

reactant

Reaction Step One

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=O)[C:13]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:14][NH:15]2)=[CH:10][CH:9]=1>>[Cl:3][C:12]1[C:11]2[C:16](=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)[N:15]=[CH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

88 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

58 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C2C(C(=CNC2=C1)C(=O)OCC)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 45 minutes under anhydrous conditions

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phosphorus oxychloride was evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solid residue was added in portions to a mixture of ammonia (150 ml) and ice (200 g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

External cooling as

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

well as further addition of ammonia

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH around 8

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was needed during this hydrolysis step

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to about 300 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Pentane (400 ml) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=NC2=CC(=CC=C12)OC)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 45.5 g | |

| YIELD: PERCENTYIELD | 73% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |